Ac-AAVALLPAVLLALLAP-LEHD-CHO

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

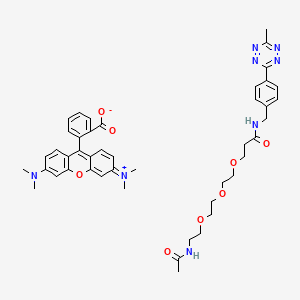

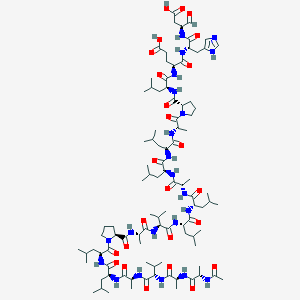

Ac-AAVALLPAVLLALLAP-LEHD-CHO est un peptide synthétique qui fonctionne comme un inhibiteur de caspase, ciblant spécifiquement les caspases 4, 5 et 9 . Les caspases sont une famille d'enzymes protéases qui jouent un rôle essentiel dans la mort cellulaire programmée (apoptose) et l'inflammation. Ce composé a démontré des effets protecteurs dans les cellules MCF-7 traitées par la néocarzinostatine .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse d'Ac-AAVALLPAVLLALLAP-LEHD-CHO implique la synthèse peptidique en phase solide (SPPS), une méthode courante pour la production de peptides. Le processus comprend généralement les étapes suivantes :

Couplage d'acides aminés : Ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide.

Déprotection : Élimination des groupes protecteurs des acides aminés pour permettre des réactions de couplage ultérieures.

Clivage de la résine : Le peptide complet est clivé de la résine à l'aide d'un réactif approprié, tel que l'acide trifluoroacétique (TFA).

Purification : Le peptide brut est purifié par chromatographie liquide haute performance (HPLC) pour obtenir le produit souhaité avec une pureté élevée.

Méthodes de Production Industrielle

La production industrielle d'this compound suit des principes similaires à la synthèse en laboratoire, mais à une échelle plus grande. Des synthétiseurs peptidiques automatisés et des systèmes HPLC à grande échelle sont utilisés pour garantir l'efficacité et la cohérence de la production .

Analyse Des Réactions Chimiques

Types de Réactions

Ac-AAVALLPAVLLALLAP-LEHD-CHO subit principalement des réactions d'hydrolyse et enzymatiques en raison de sa nature peptidique. Il est conçu pour inhiber l'activité de la caspase, empêchant le clivage de liaisons peptidiques spécifiques au sein des enzymes caspases .

Réactifs et Conditions Courants

Hydrolyse : Eau ou solutions aqueuses dans des conditions douces.

Réactions enzymatiques : Interaction avec les caspases dans les systèmes biologiques, généralement dans des conditions physiologiques (pH 7,4, 37 °C).

Principaux Produits Formés

Les principaux produits formés par les réactions d'this compound sont les fragments peptidiques hydrolysés résultant de l'inhibition de l'activité de la caspase .

Applications De Recherche Scientifique

Ac-AAVALLPAVLLALLAP-LEHD-CHO a plusieurs applications en recherche scientifique, notamment :

Recherche sur l'apoptose : Utilisé pour étudier l'inhibition des caspases et leur rôle dans l'apoptose, fournissant des informations sur les mécanismes de mort cellulaire.

Recherche sur le cancer : Étudié pour ses effets protecteurs dans les cellules cancéreuses, telles que les cellules MCF-7, traitées par des agents chimiothérapeutiques.

Études de l'inflammation : Utilisé pour explorer le rôle des caspases dans les processus inflammatoires et les interventions thérapeutiques potentielles.

Développement de médicaments : Fait office de composé principal pour le développement de nouveaux inhibiteurs de caspase avec une efficacité et une spécificité améliorées.

Mécanisme d'Action

This compound exerce ses effets en se liant aux sites actifs des caspases 4, 5 et 9, inhibant ainsi leur activité protéolytique . Cette inhibition empêche le clivage de substrats spécifiques impliqués dans les voies de l'apoptose et de l'inflammation, conduisant finalement à une réduction de la mort cellulaire et de l'inflammation .

Mécanisme D'action

Ac-AAVALLPAVLLALLAP-LEHD-CHO exerts its effects by binding to the active sites of caspases 4, 5, and 9, thereby inhibiting their proteolytic activity . This inhibition prevents the cleavage of specific substrates involved in apoptosis and inflammation pathways, ultimately leading to reduced cell death and inflammation .

Comparaison Avec Des Composés Similaires

Composés Similaires

Ac-AAVALLPAVLLALLAP-VEID-CHO : Inhibe la caspase 6 et montre des effets protecteurs dans des contextes similaires.

IETD-CHO : Fonctionne comme un puissant inhibiteur de la caspase-8.

Z-DEVD-FMK : Un inhibiteur sélectif et irréversible de la caspase-3, inhibant également les caspases 6, 7, 8 et 10.

Unicité

Ac-AAVALLPAVLLALLAP-LEHD-CHO est unique en sa capacité à cibler simultanément plusieurs caspases (4, 5 et 9), offrant une inhibition plus large des voies de l'apoptose et de l'inflammation par rapport aux composés qui ciblent une seule caspase .

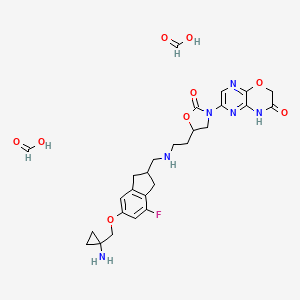

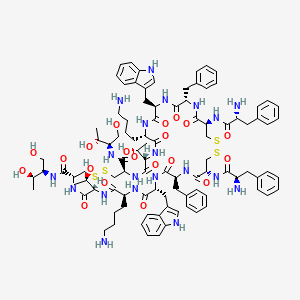

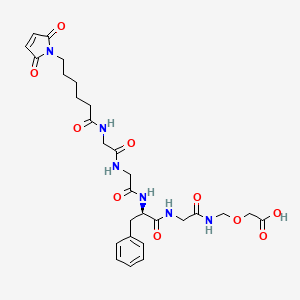

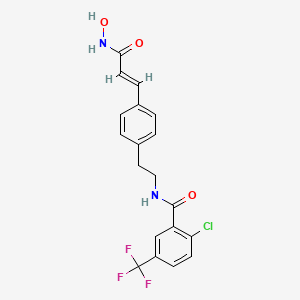

Propriétés

Formule moléculaire |

C97H162N22O25 |

|---|---|

Poids moléculaire |

2036.5 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C97H162N22O25/c1-46(2)34-65(110-90(137)70(39-51(11)12)114-95(142)78(54(17)18)117-83(130)59(23)103-92(139)73-28-27-33-119(73)97(144)72(40-52(13)14)115-91(138)68(37-49(7)8)109-81(128)57(21)104-94(141)77(53(15)16)116-82(129)58(22)101-79(126)55(19)100-61(25)121)85(132)102-56(20)80(127)108-67(36-48(5)6)89(136)111-66(35-47(3)4)86(133)105-60(24)96(143)118-32-26-29-74(118)93(140)113-69(38-50(9)10)88(135)107-64(30-31-75(122)123)84(131)112-71(41-62-43-98-45-99-62)87(134)106-63(44-120)42-76(124)125/h43-60,63-74,77-78H,26-42H2,1-25H3,(H,98,99)(H,100,121)(H,101,126)(H,102,132)(H,103,139)(H,104,141)(H,105,133)(H,106,134)(H,107,135)(H,108,127)(H,109,128)(H,110,137)(H,111,136)(H,112,131)(H,113,140)(H,114,142)(H,115,138)(H,116,129)(H,117,130)(H,122,123)(H,124,125)/t55-,56-,57-,58-,59-,60-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,77-,78-/m0/s1 |

Clé InChI |

KOWOPYCBCABWCX-CXIVKAHCSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C |

SMILES canonique |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C=O)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)

![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid](/img/structure/B12383835.png)

![N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide](/img/structure/B12383848.png)

![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide](/img/structure/B12383852.png)